Product packaging for 1-[4-(2-Methylpropyl)phenyl]ethane-1-thiol(Cat. No.:)

1-[4-(2-Methylpropyl)phenyl]ethane-1-thiol

Cat. No.: B13298602
M. Wt: 194.34 g/mol
InChI Key: GGBGSGQCOMPBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Methylpropyl)phenyl]ethane-1-thiol is a high-purity organic compound supplied for research and development purposes. This substance, with the CAS registry number 64755-46-0 , has a molecular formula of C 12 H 18 S and a molecular weight of 194.34 g/mol . Its structure, represented by the SMILES notation CC(C1=CC=C(CC(C)C)C=C1)S , features a thiol group attached to an ethyl chain that is connected to a phenyl ring substituted with a 2-methylpropyl group. This specific arrangement of atoms classifies it as a phenyl ethanethiol derivative, a category of chemicals often investigated for their potential organoleptic properties and utility in synthetic chemistry pathways. Researchers value this compound as a building block or intermediate in the synthesis of more complex molecules, particularly in the fields of organic chemistry and materials science. The product is accompanied by the analytical specification MDL No. MFCD11193787 . It is important to note that this product is intended for research applications only and is not manufactured or certified for human therapeutic use, diagnostic use, or any veterinary applications. Please note: The specific hazard statements (GHS) and precautionary measures for this compound are not fully detailed in the available source material. Researchers should consult the relevant Safety Data Sheet (SDS) and conduct their own thorough safety assessment before handling. This product requires cold-chain transportation to ensure its stability and integrity during shipping .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18S B13298602 1-[4-(2-Methylpropyl)phenyl]ethane-1-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18S

Molecular Weight

194.34 g/mol

IUPAC Name

1-[4-(2-methylpropyl)phenyl]ethanethiol

InChI

InChI=1S/C12H18S/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10,13H,8H2,1-3H3

InChI Key

GGBGSGQCOMPBFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)S

Origin of Product

United States

Reaction Mechanisms and Comprehensive Reactivity of 1 4 2 Methylpropyl Phenyl Ethane 1 Thiol

Nucleophilic Characteristics of the Thiolate Anion Derived from 1-[4-(2-Methylpropyl)phenyl]ethane-1-thiol

The thiol group of this compound is significantly more acidic than its alcohol counterpart, with a pKa value typically around 10-11. masterorganicchemistry.com This increased acidity is due to the larger size of the sulfur atom and its ability to better stabilize the negative charge of the conjugate base, the thiolate anion. masterorganicchemistry.com Treatment with a base readily deprotonates the thiol to form the 1-[4-(2-Methylpropyl)phenyl]ethane-1-thiolate anion, a powerful nucleophile that is central to its participation in a variety of addition and substitution reactions.

Thiol-Michael Addition Reactions with Electron-Deficient Alkenes

The thiolate anion generated from this compound is expected to readily participate in Thiol-Michael additions, a type of conjugate addition to electron-deficient alkenes (Michael acceptors) such as acrylates, vinyl sulfones, and maleimides. acsgcipr.orgnsf.gov This reaction is highly efficient and atom-economical, making it a cornerstone of "click chemistry." acsgcipr.org The reaction proceeds via the nucleophilic attack of the thiolate on the β-carbon of the activated alkene, generating a stabilized enolate intermediate. This intermediate then abstracts a proton from another thiol molecule, regenerating the thiolate catalyst and forming the final thioether product in a catalytic cycle. nsf.gov

The reaction rate is influenced by both steric and electronic factors. As a secondary thiol, this compound may exhibit different kinetics compared to primary thiols. In systems where the rate-limiting step is the initial nucleophilic attack (propagation), secondary thiols can react faster due to the increased nucleophilicity of the more electron-rich secondary thiolate anion. nsf.gov However, steric hindrance around the sulfur atom can also play a role, potentially slowing the reaction with highly substituted Michael acceptors. nsf.gov

Table 1: Representative Thiol-Michael Addition Reactions
ThiolMichael AcceptorCatalystProduct
Ethanethiol (B150549)Ethyl acrylateTriethylamine (B128534)Ethyl 3-(ethylthio)propanoate
ThiophenolMethyl vinyl sulfoneTriethylphosphineMethyl 2-(phenylthio)ethyl sulfone
sec-ButylthiolN-PhenylmaleimideDiethylamine3-(sec-Butylthio)-1-phenylpyrrolidine-2,5-dione

S_N2 Nucleophilic Substitutions and Ring-Opening Reactions with Electrophiles

The 1-[4-(2-Methylpropyl)phenyl]ethane-1-thiolate anion is an excellent nucleophile for S_N2 reactions. masterorganicchemistry.compressbooks.pub Its high nucleophilicity, combined with its relatively low basicity, allows it to efficiently displace leaving groups from primary and secondary alkyl halides to form thioethers, with minimal competition from elimination (E2) reactions. masterorganicchemistry.comchemistrysteps.com The reaction proceeds via a backside attack mechanism, resulting in the inversion of stereochemistry at the electrophilic carbon center. masterorganicchemistry.com

Beyond alkyl halides, the thiolate can act as a nucleophile to open strained rings, such as epoxides. youtube.com In this S_N2-type ring-opening, the thiolate attacks one of the electrophilic carbons of the epoxide, leading to the formation of a β-hydroxy thioether after protonation of the resulting alkoxide. youtube.com The attack typically occurs at the less sterically hindered carbon of the epoxide ring. youtube.com

Table 2: Representative S_N2 Reactions of Thiolates
Thiolate SourceElectrophileProduct
Sodium ethanethiolate1-Bromobutane1-(Ethylthio)butane
Potassium thiophenoxideBenzyl chlorideBenzyl phenyl sulfide (B99878)
Sodium propan-2-thiolatePropylene oxide1-(Isopropylthio)propan-2-ol

Mechanistic Insights into General Acid and Base Catalysis in Thiol Additions

Thiol-Michael additions can be initiated through two primary catalytic pathways: base catalysis and nucleophilic initiation. mdpi.comrsc.org

Base Catalysis: In this mechanism, a Brønsted base (like a tertiary amine) abstracts the acidic proton from the thiol to form the thiolate anion. nsf.govmdpi.com This thiolate is the active nucleophile that initiates the Michael addition. The rate of the reaction is often dependent on the pKa of the thiol and the strength of the base, as these factors determine the concentration of the thiolate at equilibrium. mdpi.comrsc.org

Nucleophilic Initiation: Lewis bases, such as tertiary phosphines, can also catalyze the reaction. mdpi.comresearchgate.net In this pathway, the phosphine (B1218219) first adds to the Michael acceptor to form a zwitterionic intermediate. This intermediate then deprotonates a thiol molecule, generating the thiolate anion which then propagates the reaction chain. mdpi.com Nucleophile-initiated reactions are often faster and require lower catalyst loadings than base-catalyzed ones. mdpi.com

The choice of catalyst can therefore determine the dominant mechanism. Tertiary amines typically act as Brønsted bases, while tertiary phosphines act as nucleophilic initiators. rsc.orgresearchgate.net Primary and secondary amines can potentially operate through both mechanisms simultaneously. rsc.orgresearchgate.net The reaction is also influenced by the solvent, with polar solvents generally favoring the formation and reaction of the thiolate anion. mdpi.com

Radical-Mediated Chemistry of this compound

The relatively weak sulfur-hydrogen bond (S-H) in thiols (bond dissociation energy ~365 kJ/mol) allows for the facile generation of a thiyl radical (RS•) upon exposure to radical initiators or UV light. nih.gov This reactive intermediate is central to the radical-mediated chemistry of this compound, including thiol-ene and thiol-yne reactions.

Thiol-Ene Photopolymerization and Hydrothiolation Mechanisms

The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene ('ene'). chem-station.comwikipedia.org The process is a highly efficient click reaction and can be initiated by thermal radical initiators (like AIBN) or, more commonly, by photoinitiators under UV irradiation. nih.govwikipedia.org The mechanism proceeds via a two-step chain reaction:

Initiation: A radical initiator generates a thiyl radical from the thiol.

Propagation: The thiyl radical adds to the alkene double bond in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate. wikipedia.org This radical then abstracts a hydrogen atom from another thiol molecule (chain transfer), yielding the thioether product and regenerating a thiyl radical, which continues the chain. wikipedia.org

This reaction is widely used in photopolymerization to create uniform polymer networks with advantages like low shrinkage and insensitivity to oxygen inhibition. usm.edu Secondary thiols, such as the title compound, have been shown to form networks with properties comparable to those from primary thiols, while also offering improved storage stability and reduced odor. usm.eduradtech2020.com

Table 3: Common 'Ene' Monomers in Thiol-Ene Photopolymerization
'Ene' Monomer ClassExampleCharacteristics
Allyl EthersTriallyl isocyanurateLow tendency for homopolymerization, good for step-growth networks.
Vinyl EthersTriethylene glycol divinyl etherHigh reactivity with thiyl radicals.
AcrylatesPentaerythritol tetraacrylateCan undergo competing chain-growth homopolymerization. nih.gov
NorbornenesDicyclopentadieneHigh reactivity due to strained double bond.

Thiol-Yne Click Reactions and Their Application

Similar to the thiol-ene reaction, the thiol-yne reaction involves the radical-mediated addition of a thiol to an alkyne ('yne'). wikipedia.org This reaction is also considered a click reaction and proceeds via a thiyl radical intermediate. wikipedia.orgrsc.org A key feature of the thiol-yne reaction is that it can proceed in two steps. The first addition of a thiol across the triple bond yields a vinyl sulfide. nih.gov This vinyl sulfide can then undergo a second thiol-ene addition with another equivalent of thiol to produce a 1,2-dithioether. wikipedia.org

By controlling the stoichiometry of the thiol and alkyne, the reaction can be directed to favor either the mono-adduct (vinyl sulfide) or the di-adduct (dithioether). wikipedia.orgnih.gov The thiol-yne reaction is a powerful tool in materials science and polymer chemistry for creating highly cross-linked networks and for synthesizing functional materials, as each alkyne group can react with two thiol groups, leading to a higher crosslink density compared to thiol-ene systems. rsc.orgresearchgate.net

Kinetic Studies of Radical Propagation and Chain Transfer Steps

The sulfur-hydrogen bond in thiols is relatively weak, making them highly effective chain transfer agents in radical polymerization and key participants in radical propagation steps. libretexts.orgresearchgate.net In these processes, a growing polymer radical (P•) or another carbon-centered radical abstracts the hydrogen atom from the thiol (R-SH), terminating the original radical chain and generating a new thiyl radical (RS•). wikipedia.org This thiyl radical can then initiate a new polymer chain or participate in other radical reactions. libretexts.orgwikipedia.org The efficiency of this process is quantified by the chain transfer constant (Cₜᵣ), which is the ratio of the rate coefficient for chain transfer (kₜᵣ) to that of propagation (kₚ). bonlab.info

While specific kinetic data for this compound are not extensively documented, its reactivity can be inferred from studies on analogous aromatic and secondary thiols. The key reactions are:

Chain Transfer: P• + RSH --(kₜᵣ)--> PH + RS•

Propagation: RS• + M --> RSM• (where M is a monomer)

Thiols are recognized as one of the most efficient classes of chain transfer agents. researchgate.net The rate of hydrogen atom abstraction by carbon-centered radicals from thiols is very rapid. For instance, rate constants for hydrogen abstraction from thiophenol by various carbon-centered radicals are in the range of 0.8 x 10⁸ to 1.5 x 10⁸ M⁻¹s⁻¹ at 25 °C. libretexts.org The reaction kinetics are often controlled by the ratio of the propagation rate (kₚ) to the chain transfer rate (kₜᵣ). acs.org In many thiol-ene polymerizations, the chain transfer step is the rate-determining step. nih.gov

The structure of this compound, being a secondary benzylic thiol, influences its reactivity. The stability of the resulting thiyl radical is a crucial factor. The presence of the phenyl ring can stabilize the radical through resonance. The electron-donating 4-(2-methylpropyl) substituent would further enhance this stability. In biological systems, such thiol groups can act as chain transfer catalysts, accelerating radical propagation, a process termed prooxidative chain transfer. nih.gov

Radical ReactionReactant ThiolInteracting RadicalRate Constant (k) [M⁻¹s⁻¹]
H-AbstractionThiophenolPrimary Carbon Radical~0.8 x 10⁸
H-AbstractionThiophenolSecondary Carbon Radical~1.0 x 10⁸
H-AbstractionThiophenolTertiary Carbon Radical~1.5 x 10⁸
H-AbstractionAlkyl ThiolsAlkoxyl Radicals (Me₃CO•)~6.6 x 10⁷
H-AbstractionAlkyl ThiolsCarbon Radicals (Me₂C•H)~6.7 x 10⁶
H-AbstractionAlkyl ThiolsPeroxyl Radicals (R₂CHOO•)~4.2 x 10³

This table presents representative rate constants for hydrogen abstraction from thiols by various radicals, illustrating the high reactivity of the S-H bond. Data sourced from multiple kinetic studies. libretexts.orgresearchgate.net

Oxidative Transformations of this compound

Thiols can be readily oxidized to form disulfides, and this reaction is often reversible through a process known as thiol-disulfide exchange. libretexts.org This exchange is a critical reaction in biochemistry, for instance, in defining the three-dimensional structure of proteins through disulfide bridges between cysteine residues. libretexts.orgopenstax.org The reaction involves the attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R'), resulting in a new disulfide and a new thiolate.

RSH ⇌ RS⁻ + H⁺ RS⁻ + R'-S-S-R' ⇌ R-S-S-R' + R'S⁻

The equilibrium and kinetics of this reaction are highly dependent on the pH, as the reactive species is the thiolate anion, and on the specific structure of the thiols and disulfides involved. nih.govnih.gov For this compound, this reversible oxidation would yield bis(1-(4-(2-methylpropyl)phenyl)ethyl) disulfide. This process can be initiated by mild oxidizing agents like iodine (I₂) or occur spontaneously in the presence of oxygen. openstax.org The reverse reaction, the reduction of the disulfide back to the thiol, can be achieved using reducing agents like zinc and acid. openstax.org In biological contexts, glutathione (B108866) is a key molecule that participates in these exchange reactions to regulate the redox state of protein thiols. libretexts.orgresearchgate.net

Reaction TypeReactantsProductsGeneral Conditions
Thiol Oxidation2 R-SHR-S-S-RMild Oxidant (e.g., I₂, O₂)
Disulfide ReductionR-S-S-R2 R-SHReducing Agent (e.g., Zn/H⁺)
Thiol-Disulfide ExchangeR-SH + R'-S-S-R'R-S-S-R' + R'-SHpH-dependent equilibrium

This table summarizes the general transformations involved in thiol-disulfide interchange.

Further oxidation of the sulfur atom in this compound can occur, leading to a series of sulfur oxyacids. The oxidation pathway typically proceeds from the thiol to a sulfenic acid (RSOH), then to a sulfinic acid (RSO₂H), and finally to a sulfonic acid (RSO₃H). nih.govresearchgate.net Alternatively, if the thiol is first converted to a sulfide (R-S-R'), stepwise oxidation yields a sulfoxide (B87167) (R₂SO) and then a sulfone (R₂SO₂). libretexts.orgopenstax.org

Strong oxidizing agents are required for these transformations. Hydrogen peroxide (H₂O₂) is a common reagent used for these oxidations. nih.gov The reaction of a sulfide with H₂O₂ at room temperature typically produces a sulfoxide, while further oxidation to the sulfone can be achieved with a stronger oxidizing agent like a peroxyacid. libretexts.orgopenstax.org The complete oxidation of a thiol to a sulfonic acid is generally considered an irreversible process under biological conditions. researchgate.net Computational studies on the oxidation of protein thiols by hydrogen peroxide show that the anionic thiolate is more reactive than the neutral thiol, and the presence of polar molecules can lower the reaction barriers. nih.gov

Initial SubstrateOxidation ProductOxidation State of SulfurTypical Reagent(s)
Thiol (R-SH)Sulfenic Acid (R-SOH)0H₂O₂
Sulfenic Acid (R-SOH)Sulfinic Acid (R-SO₂H)+2H₂O₂
Sulfinic Acid (R-SO₂H)Sulfonic Acid (R-SO₃H)+4H₂O₂
Sulfide (R-S-R')Sulfoxide (R-SO-R')0H₂O₂
Sulfoxide (R-SO-R')Sulfone (R-SO₂-R')+2Peroxyacid (e.g., CH₃CO₃H)

This table outlines the stepwise oxidation of thiols and sulfides to higher oxidation states.

Carbon-Sulfur Bond Forming Reactions Involving this compound

The formation of carbon-sulfur bonds is a cornerstone of organic synthesis, and transition metal catalysis provides an efficient method for achieving this transformation. acs.org Thioethers can be synthesized via the cross-coupling of thiols, such as this compound, with aryl or vinyl halides. Various transition metals, including palladium, copper, nickel, and iron, have been employed to catalyze these reactions. researchgate.netnih.govresearchgate.net

Copper-catalyzed C-S cross-coupling is a widely used method. These reactions often proceed smoothly in polar protic solvents and may not require a ligand. researchgate.net Kinetic studies of copper(I)-catalyzed coupling between thiophenols and aryl iodides suggest that the reaction is sensitive to substituents on both reactants, indicating their involvement in the rate-determining step. researchgate.net More recently, photoinduced copper-catalyzed methods have been developed that allow the reaction to proceed at very low temperatures (e.g., 0 °C or below) without an added ligand, likely proceeding through a single-electron transfer (SET) mechanism. organic-chemistry.org Palladium-catalyzed reactions, first reported by Migita, also represent a powerful tool for constructing C-S bonds. nih.gov

Catalyst SystemCoupling PartnersKey Features
Cu(I) saltsThiol + Aryl IodideCan be ligand-free; proceeds in polar protic solvents. researchgate.net
Pd(OAc)₂ / Phosphine LigandThiol + Aryl HalidePowerful and versatile method for thioether synthesis. nih.gov
NiBr₂ / Phosphine LigandThiol + Aryl IodideEffective for synthesizing diaryl and vinyl aryl sulfides. nih.gov
CoI₂(dppe) / ZnThiol + Aryl HalideUtilizes an inexpensive and user-friendly cobalt catalyst. nih.gov
Photoinduced CuIThiol + Aryl HalideProceeds at 0°C or below; ligand-free; involves a radical pathway. organic-chemistry.org

This table compares various transition metal-based catalytic systems for C-S cross-coupling reactions.

In recent years, significant efforts have been directed towards developing metal-free C-S bond-forming reactions to enhance sustainability and reduce costs. rsc.org These methods often rely on the use of oxidants like peroxides, iodine reagents, or molecular oxygen, or employ electrochemical or photochemical activation. rsc.org

One prominent metal-free approach involves the visible-light-promoted cross-coupling of thiols and aryl halides. nih.gov This reaction can proceed without any transition metal or external photoredox catalyst, potentially through the formation of an electron donor-acceptor (EDA) complex between the electron-rich thiolate anion and the electron-poor aryl halide. nih.gov Another strategy involves the reaction of a thiol with an aryl halide or other electrophile in the presence of a base, sometimes under photochemical conditions, to generate the desired thioether. rsc.orgfrontiersin.org These metal-free methods offer a broad substrate scope and high functional group tolerance, providing a valuable alternative to traditional transition-metal-catalyzed reactions. rsc.orgnih.govfrontiersin.org

MethodReagents/ConditionsMechanism/Key Aspect
Oxidative CouplingThiol + Arylhydrazine, Rose Bengal, O₂Visible-light promoted, photocatalytic. frontiersin.org
Base-Promoted CouplingThiol + Aryl Halide, Cs₂CO₃High-yielding, transition-metal-free route. rsc.org
Photo-induced CouplingThiol + Aryl Halide, Visible LightCatalyst-free, proceeds via Electron Donor-Acceptor (EDA) complex. nih.gov
Electrochemical OxidationThiol + AreneSelective oxidative transformation. rsc.org

This table highlights several modern approaches for metal-free C-S bond formation.

Derivatization Chemistry: Synthesis of Thioethers, Thioesters, and Other Functionalized Organosulfur Compounds from this compound

The thiol functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for its conversion into a diverse range of other organosulfur compounds. This derivatization is primarily centered around the nucleophilicity of the sulfur atom and its susceptibility to oxidation. Key transformations include the synthesis of thioethers and thioesters, which are significant classes of organosulfur compounds with various applications. jmchemsci.comnih.gov

The conversion of thiols to thioethers, also known as sulfides, involves the formation of a C-S-C bond. jmchemsci.com A common and well-established method for this transformation is the Williamson ether synthesis, adapted for sulfur compounds. This reaction involves the deprotonation of the thiol to form a more nucleophilic thiolate, which then undergoes nucleophilic substitution with an alkyl halide.

Another significant derivatization pathway for this compound is its conversion to thioesters. Thioesters are analogs of esters where the oxygen atom of the alkoxy group is replaced by a sulfur atom. wikipedia.org They are important intermediates in organic synthesis and are found in various biologically active molecules. researchgate.net The synthesis of thioesters from thiols is typically achieved by acylation reactions.

Synthesis of Thioethers

The synthesis of thioethers from this compound can be accomplished through several synthetic strategies.

Williamson-type Synthesis: This classical method involves the reaction of the corresponding thiolate with an alkyl halide. The reaction proceeds via an SN2 mechanism and is generally effective for primary and some secondary alkyl halides.

Reaction Scheme:

(where R = 1-[4-(2-Methylpropyl)phenyl]ethyl and R'-X is an alkyl halide)

Thiol-ene "Click" Reaction: This modern and highly efficient method involves the radical or base-catalyzed addition of a thiol across a double bond (ene). bohrium.comresearchgate.net The reaction is characterized by high yields, stereoselectivity, and tolerance to a wide range of functional groups. researchgate.net

Reaction Scheme (Radical-initiated):

(where R = 1-[4-(2-Methylpropyl)phenyl]ethyl and H₂C=CHR' is an alkene)

Thioether Synthesis Method Reactants Typical Conditions Product Class
Williamson-type SynthesisThis compound, Alkyl Halide, Base (e.g., NaH, NaOH)Polar aprotic solvent (e.g., DMF, THF), Room temperature to refluxAlkyl Aryl Thioether
Thiol-ene "Click" ReactionThis compound, Alkene, Radical Initiator (e.g., AIBN) or BaseUV irradiation or thermal initiation, Solvent-free or in a suitable solventFunctionalized Alkyl Aryl Thioether

Synthesis of Thioesters

Thioesters can be readily prepared from this compound through acylation with various acylating agents.

Reaction with Acyl Chlorides: This is a highly efficient method where the thiol reacts with an acyl chloride, often in the presence of a base to neutralize the HCl byproduct.

Reaction Scheme:

(where R = 1-[4-(2-Methylpropyl)phenyl]ethyl and R'-COCl is an acyl chloride)

Esterification with Carboxylic Acids: Direct condensation of the thiol with a carboxylic acid can be achieved using dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org

Reaction Scheme:

(where R = 1-[4-(2-Methylpropyl)phenyl]ethyl and R'-COOH is a carboxylic acid)

Thioester Synthesis Method Reactants Typical Conditions Product Class
Acylation with Acyl ChloridesThis compound, Acyl Chloride, Base (e.g., Pyridine, Triethylamine)Aprotic solvent (e.g., CH₂Cl₂, THF), 0 °C to room temperatureThioester
Esterification with Carboxylic AcidsThis compound, Carboxylic Acid, Dehydrating Agent (e.g., DCC)Aprotic solvent (e.g., CH₂Cl₂), Room temperatureThioester

Synthesis of Other Functionalized Organosulfur Compounds

Beyond thioethers and thioesters, the thiol group of this compound can be used to synthesize other classes of organosulfur compounds.

Disulfides: Mild oxidation of thiols leads to the formation of disulfides. This is a common reaction for thiols and can be achieved with a variety of oxidizing agents, including iodine and hydrogen peroxide.

Reaction Scheme:

(where R = 1-[4-(2-Methylpropyl)phenyl]ethyl)

Sulfonyl Chlorides: More vigorous oxidation of the thiol can lead to the formation of sulfonic acids, which can then be converted to sulfonyl chlorides, important intermediates in organic synthesis.

Derivative Class Synthetic Method Reactants Typical Conditions
DisulfidesMild OxidationThis compound, Oxidizing Agent (e.g., I₂, H₂O₂)Aqueous or alcoholic solvent, Room temperature
Sulfonyl ChloridesVigorous Oxidation followed by ChlorinationThis compound, Strong Oxidizing Agent (e.g., KMnO₄, HNO₃), Chlorinating Agent (e.g., SOCl₂, PCl₅)Varies depending on the specific reagents used

Computational Chemistry and Advanced Theoretical Investigations of 1 4 2 Methylpropyl Phenyl Ethane 1 Thiol

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and bonding characteristics of molecules like 1-[4-(2-Methylpropyl)phenyl]ethane-1-thiol. These computational methods provide detailed insights into the behavior of electrons within the molecule, which governs its chemical properties and reactivity.

Density Functional Theory (DFT) Studies on the Thiol Functional Group

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of sulfur-containing compounds, including aromatic thiols. The accuracy of DFT calculations is highly dependent on the choice of the functional. For instance, studies on the covalent modification of thiols have shown that functionals like PBE and B3LYP may fail to accurately predict certain reaction intermediates due to delocalization errors. anu.edu.aunih.gov In contrast, range-separated DFT functionals, such as ωB97X-D, and those with a high exact-exchange component, like M06-2X, have demonstrated greater accuracy in modeling reactions involving thiols. anu.edu.auacs.org

In the context of this compound, DFT calculations can elucidate the nature of the thiol (-SH) functional group and its interaction with the aromatic ring. A significant interaction observed in aromatic thiols is the S-H/π interaction, where the thiol group interacts favorably with the π-electron system of the phenyl ring. figshare.com This interaction is driven by favorable molecular orbital overlaps, specifically between an aromatic π donor orbital and the S-H σ* acceptor orbital (a π → σ* interaction). figshare.com DFT calculations can quantify the stabilization energy of such interactions. For example, in a model system, the stabilization energy due to the π→σ* molecular orbital interaction was calculated to be 1.91 kcal mol−1. nih.gov

Furthermore, DFT is used to determine various properties of the thiol group, such as bond lengths, bond angles, and vibrational frequencies. researchgate.net For the S-H bond in thiols, a typical length is around 1.338 Å. nih.gov DFT calculations can also predict how the electronic properties of the thiol group are influenced by the substituents on the phenyl ring. The isobutyl group at the para position in this compound, being an electron-donating group, can influence the electron density on the aromatic ring and, consequently, the properties of the thiol group.

Table 1: Comparison of DFT Functionals for Thiol-Related Calculations
DFT FunctionalGeneral Performance for ThiolsStrengthsWeaknesses
PBECan fail to predict stable intermediates in some thiol reactions. anu.edu.auComputationally less expensive.Prone to delocalization error. anu.edu.aunih.gov
B3LYPSimilar to PBE, may inaccurately model certain reaction pathways. anu.edu.auacs.orgWidely used and well-benchmarked for many systems.Can spuriously stabilize prereaction complexes. anu.edu.au
M06-2XReasonably accurate for thiol reactions. anu.edu.aunih.govGood for non-covalent interactions.May require a fine integration grid for stable molecular dynamics simulations. anu.edu.au
ωB97X-DProvides good agreement with higher-level methods for thiol additions. acs.orgCorrects for delocalization error through range separation. acs.orgCan be computationally more demanding.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comyoutube.com The energies and shapes of these orbitals are crucial in determining how a molecule interacts with other chemical species. numberanalytics.com

For this compound, the HOMO would likely be localized on the sulfur atom of the thiol group and the π-system of the phenyl ring, indicating that these are the regions most susceptible to electrophilic attack. The LUMO, on the other hand, would be the lowest energy orbital capable of accepting electrons and would be important in reactions with nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and reactive. numberanalytics.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These descriptors, derived from conceptual DFT, include:

Ionization Potential (IP): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ ≈ (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η ≈ (IP - EA) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = μ2 / 2η, where μ is the chemical potential, μ ≈ -(IP + EA) / 2).

These descriptors for this compound can be calculated using DFT and provide a quantitative basis for comparing its reactivity with other related compounds. For example, a comparative study on allyl mercaptan and its derivatives used DFT to calculate these descriptors and analyze their reactivity. nih.gov

Table 2: Representative FMO Energies and Reactivity Descriptors for an Aromatic Thiol (Thiophenol)
ParameterCalculated Value (eV)Significance
EHOMO-6.5Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.
ELUMO-0.8Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap5.7Indicator of chemical reactivity and stability.
Ionization Potential (IP)6.5Energy required to remove an electron.
Electron Affinity (EA)0.8Energy released upon gaining an electron.
Electronegativity (χ)3.65Measure of the tendency to attract electrons.
Chemical Hardness (η)2.85Resistance to change in electron distribution.

Note: The values in this table are representative for a simple aromatic thiol and would vary for this compound.

Modeling Reaction Pathways and Transition States for this compound Reactions

Computational chemistry provides powerful tools for modeling the mechanisms of chemical reactions, including those involving thiols. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely pathways, locate transition states, and calculate important kinetic and thermodynamic parameters.

Elucidation of Stepwise versus Concerted Mechanisms

Many reactions can proceed through either a stepwise mechanism, involving one or more intermediates, or a concerted mechanism, where bond breaking and bond forming occur in a single step. Computational modeling can distinguish between these pathways by searching for intermediates and transition states on the potential energy surface.

For reactions of this compound, such as its addition to an α,β-unsaturated carbonyl compound (a Michael-type addition), computational studies can determine if the reaction proceeds through a stable carbanion intermediate (stepwise) or if the addition and proton transfer steps are concerted. acs.orgnih.gov The nature of the mechanism can be highly dependent on the specific reactants and reaction conditions. For example, in the thio-Michael addition, some DFT functionals erroneously predict a concerted mechanism, while more accurate range-separated functionals correctly identify a stepwise pathway with a carbanion intermediate. acs.org

Similarly, in cycloaddition reactions, computational studies can differentiate between a one-step (3+2) cycloaddition and a two-step mechanism. chemrxiv.org For this compound, this could be relevant in reactions where the thiol or a derivative acts as a dienophile or dipolarophile.

Prediction of Activation Barriers, Rate Constants, and Thermodynamic Parameters

Once the reaction mechanism and the structures of reactants, intermediates, transition states, and products are determined, a wealth of quantitative information can be extracted. The activation barrier (or activation energy, Ea) is the energy difference between the reactants and the transition state. A lower activation barrier corresponds to a faster reaction rate.

Computational studies can provide reliable estimates of activation barriers. For instance, in the reaction of thiols with hydroperoxides, DFT calculations have been used to determine the activation energies for various pathways. whiterose.ac.uk The free energy of activation (ΔG‡) is another important parameter that includes entropic effects and is directly related to the reaction rate constant (k) through the transition state theory equation.

Thermodynamic parameters such as the enthalpy of reaction (ΔHrxn) and the free energy of reaction (ΔGrxn) can also be calculated. These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under the given conditions. For example, the addition of thiols to Michael acceptors is generally predicted to be thermodynamically favorable. nih.gov

Table 3: Calculated Thermodynamic and Kinetic Parameters for a Representative Thiol Addition Reaction
ParameterCalculated Value (kcal/mol)Description
Activation Energy (Ea)10 - 20The minimum energy required for the reaction to occur.
Enthalpy of Activation (ΔH)9 - 19The change in enthalpy in going from reactants to the transition state.
Free Energy of Activation (ΔG)15 - 25The change in Gibbs free energy in going from reactants to the transition state; determines the reaction rate.
Enthalpy of Reaction (ΔHrxn)-15 to -25The overall enthalpy change of the reaction; negative values indicate an exothermic reaction.
Free Energy of Reaction (ΔGrxn)-10 to -20The overall Gibbs free energy change of the reaction; negative values indicate a spontaneous reaction.

Note: These values are illustrative for a generic thiol addition and would need to be specifically calculated for reactions of this compound.

Conformational Analysis and Stereochemical Investigations using Computational Methods

This compound is a chiral molecule due to the stereocenter at the carbon atom bonded to the thiol group. Computational methods are highly effective for analyzing the conformational preferences and stereochemical properties of such molecules.

Conformational analysis involves identifying the stable conformations (rotamers) of a molecule and determining their relative energies. For this compound, rotations around the C-C and C-S single bonds will give rise to different spatial arrangements of the atoms. Computational methods can systematically explore the potential energy surface with respect to these rotations to locate the energy minima corresponding to stable conformers. The relative energies of these conformers can then be used to determine their populations at a given temperature using the Boltzmann distribution. For substituted ethanes, steric interactions between bulky groups play a significant role in determining the most stable conformations. researchgate.net

For stereochemical investigations, computational methods can be used to predict chiroptical properties such as specific optical rotation (SOR) and electronic circular dichroism (ECD) spectra. nih.gov By calculating these properties for a specific enantiomer (e.g., the R- or S-enantiomer) and comparing the results with experimental data, the absolute configuration of the molecule can be determined. The substituent at the chiral center is expected to adopt an equatorial position in the most stable conformation of similar cyclic systems to minimize steric hindrance. nih.gov While this compound is acyclic, similar principles of minimizing steric interactions will govern its preferred conformations.

Theoretical Spectroscopic Property Predictions to Support Mechanistic Hypotheses

In the investigation of reaction mechanisms and molecular properties, experimental spectroscopy is a cornerstone. However, the interpretation of experimental data can be complex. Computational chemistry offers powerful tools to predict spectroscopic properties, such as vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, providing a theoretical framework that complements and aids in the interpretation of experimental results. For a molecule like this compound, these theoretical predictions are invaluable for confirming its structure, understanding its electronic environment, and supporting hypotheses about its reactive behavior.

Vibrational Frequency Predictions

Theoretical vibrational frequency analysis predicts the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed using quantum chemical methods, most notably Density Functional Theory (DFT). By calculating the second derivatives of the energy with respect to the atomic coordinates, the harmonic vibrational frequencies corresponding to the normal modes of the molecule can be determined.

For this compound, DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), can predict its IR spectrum. This theoretical spectrum can then be compared with an experimentally obtained spectrum. Such a comparison is crucial for:

Structural Confirmation: Agreement between the predicted and experimental spectra provides strong evidence for the proposed molecular structure.

Vibrational Assignments: Each calculated vibrational mode can be animated and analyzed, allowing for the confident assignment of specific peaks in the experimental spectrum to particular molecular motions (e.g., S-H stretch, C-S stretch, aromatic C-H bending). This is particularly useful for distinguishing between isomers or identifying specific functional groups.

Mechanistic Insights: In studying reactions involving the thiol group, theoretical predictions can show how the vibrational frequencies of key bonds, like the S-H bond, are expected to change upon coordination to a catalyst or formation of a transition state.

The table below provides a hypothetical set of predicted vibrational frequencies for key functional groups in this compound, illustrating the type of data generated from such calculations.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Description
S-H Stretch ~2550-2600 Stretching of the sulfhydryl bond. This is a characteristic peak for thiols.
Aromatic C-H Stretch ~3000-3100 Stretching of the C-H bonds on the phenyl ring.
Aliphatic C-H Stretch ~2850-2960 Asymmetric and symmetric stretching of C-H bonds in the isobutyl and ethyl groups.
C=C Aromatic Stretch ~1450-1600 In-plane stretching of the carbon-carbon bonds within the phenyl ring.
C-S Stretch ~600-700 Stretching of the carbon-sulfur bond.

Chemical Shift Predictions

NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules. The prediction of ¹H and ¹³C NMR chemical shifts through computational methods has become a highly accurate and valuable tool. chemaxon.com The most common method for these calculations is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. researchgate.net

The GIAO-DFT method calculates the isotropic magnetic shielding constants for each nucleus in the molecule. These shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers and to assign signals in complex spectra unequivocally. nih.govimist.ma

For this compound, theoretical chemical shift predictions can:

Aid in Spectral Assignment: The predicted shifts for each proton and carbon atom can be directly compared to the experimental NMR spectrum, facilitating the assignment of each signal to a specific atom in the molecule.

Resolve Ambiguities: In cases where experimental data is ambiguous (e.g., overlapping signals of aromatic protons), theoretical calculations can provide the necessary resolution.

Probe Electronic Effects: The calculated chemical shifts are sensitive to the electronic environment of the nuclei. This can be used to understand how substituents on the phenyl ring influence the electron distribution and, consequently, the reactivity of the thiol group.

The following tables present hypothetical, yet representative, predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
SH ~1.5 - 2.0 d
CH (ethanethiol) ~3.8 - 4.2 q
CH₃ (ethanethiol) ~1.5 - 1.7 d
Aromatic CH ~7.1 - 7.4 m
CH₂ (isobutyl) ~2.4 - 2.6 d
CH (isobutyl) ~1.8 - 2.0 m
CH₃ (isobutyl) ~0.9 - 1.0 d

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Quaternary Aromatic C (ipso-ethanethiol) ~140 - 145
Quaternary Aromatic C (ipso-isobutyl) ~140 - 145
Aromatic CH ~125 - 130
CH (ethanethiol) ~40 - 45
CH₃ (ethanethiol) ~20 - 25
CH₂ (isobutyl) ~45 - 50
CH (isobutyl) ~30 - 35
CH₃ (isobutyl) ~20 - 25

Advanced Analytical Methodologies in the Research of 1 4 2 Methylpropyl Phenyl Ethane 1 Thiol

High-Resolution Chromatographic Techniques for Reaction Product Profiling

Chromatographic methods are fundamental for separating the target compound from starting materials, byproducts, and intermediates, enabling both qualitative identification and quantitative analysis.

In a typical GC-MS analysis, the compound would be separated on a capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms) and then ionized, commonly through electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

Key fragmentation pathways for 1-[4-(2-methylpropyl)phenyl]ethane-1-thiol are predicted to involve:

Loss of the thiol group (-SH): Cleavage of the C-S bond would lead to a stable benzylic carbocation.

McLafferty-type rearrangements: If applicable, depending on the side chain structure.

Fragmentation of the isobutyl group: Loss of methyl or isopropyl fragments from the side chain is a common pathway for compounds containing this moiety, as seen in the mass spectra of related structures like 4'-isobutylacetophenone. nist.gov

Benzylic cleavage: The bond between the ethyl group and the phenyl ring can cleave, leading to characteristic ions.

Analysis of reaction mixtures can reveal the presence of related volatile species, such as unreacted starting materials or byproducts formed through side reactions like oxidation (disulfide formation) or elimination. nih.govnih.gov

Table 1: Predicted GC-MS Fragmentation Data for this compound

Mass-to-Charge Ratio (m/z)Predicted Fragment IonInterpretation
194[C₁₂H₁₈S]⁺Molecular Ion (M⁺)
161[C₁₂H₁₇]⁺Loss of SH radical
133[C₁₀H₁₃]⁺Loss of C₂H₅S radical
119[C₉H₁₁]⁺Benzylic cleavage, loss of C₃H₇ radical
91[C₇H₇]⁺Tropylium ion, characteristic of alkylbenzenes
57[C₄H₉]⁺Isobutyl cation

High Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification of Synthetic Intermediates and Products

High-Performance Liquid Chromatography (HPLC) is indispensable for monitoring the progress of a reaction and for the purification of non-volatile intermediates and the final product. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. bohrium.com

This approach utilizes a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov The separation is based on the differential partitioning of the analytes between the two phases. The aromatic nature and the alkyl side chains of the target molecule give it significant hydrophobicity, leading to good retention on a reversed-phase column.

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group possesses a strong chromophore that absorbs UV light, typically in the range of 210-270 nm. nih.govnih.gov By injecting aliquots of the reaction mixture at various time points, the consumption of reactants and the formation of the product can be tracked quantitatively. For purification purposes, the analytical method can be scaled up to a preparative HPLC system to isolate the compound of interest in high purity.

Table 2: Representative HPLC Method Parameters

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Column Temperature 40 °C researchgate.net
Detection UV at 220 nm and 265 nm nih.govnih.gov
Injection Volume 10 µL

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups present in the synthesized compounds, confirming the identity of this compound and any related products.

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum would provide precise information on the chemical environment of all hydrogen atoms. Expected signals include:

Doublets for the aromatic protons on the para-substituted phenyl ring (AA'BB' system).

A quartet for the methine proton (-CH-) of the ethanethiol (B150549) group, coupled to the adjacent methyl group.

A doublet for the methyl protons (-CH₃) of the ethanethiol group.

A doublet for the methylene (B1212753) protons (-CH₂-) of the isobutyl group.

A multiplet for the methine proton (-CH-) of the isobutyl group.

A doublet for the two equivalent methyl groups of the isobutyl group.

A signal for the thiol proton (-SH), which may be a broad singlet and its position can be concentration-dependent. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The number of signals would correspond to the number of chemically non-equivalent carbons.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY identifies proton-proton couplings (e.g., which protons are adjacent), while HSQC correlates protons with their directly attached carbons, allowing for definitive assignment of all ¹H and ¹³C signals.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic CH (ortho to ethylthiol)~7.25 (d)~127.0
Aromatic CH (ortho to isobutyl)~7.10 (d)~129.5
Aromatic C (ipso, ethylthiol)-~143.0
Aromatic C (ipso, isobutyl)-~140.0
Ethanethiol CH~4.10 (q)~40.0
Ethanethiol CH₃~1.60 (d)~24.0
Thiol SH1.5 - 2.5 (s, broad)-
Isobutyl CH₂~2.45 (d)~45.0
Isobutyl CH~1.85 (m)~30.0
Isobutyl CH₃~0.90 (d)~22.5

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI) or other soft ionization techniques, provides an extremely accurate mass measurement of the molecular ion. researchgate.net This allows for the determination of the elemental formula of the compound, as the measured mass can be distinguished from other potential formulas with the same nominal mass. This is a critical step in confirming the identity of a newly synthesized compound.

Tandem mass spectrometry (MS/MS) experiments on an HRMS instrument can be used to study fragmentation pathways in detail. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), high-resolution fragment ion masses can be obtained. This allows for the unambiguous determination of the elemental composition of each fragment, providing strong evidence for proposed fragmentation mechanisms and confirming the connectivity of the molecule. mdpi.comwvu.edu

Vibrational spectroscopy techniques like Infrared (IR) and Raman are quick and effective methods for identifying key functional groups and tracking the progress of a reaction.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. For this compound, key expected peaks include:

A weak S-H stretching band around 2550-2600 cm⁻¹. The weakness of this peak is a known characteristic. rsc.org

Strong C-H stretching bands for the alkyl groups just below 3000 cm⁻¹ and for the aromatic ring just above 3000 cm⁻¹.

C=C stretching bands for the aromatic ring in the 1600-1450 cm⁻¹ region.

A C-S stretching band, which is typically weak and appears in the fingerprint region (700-600 cm⁻¹).

Table 4: Key Vibrational Spectroscopy Frequencies

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibration Type
S-H2550-2600 (weak)2550-2600 (medium)Stretch
Aromatic C-H3000-3100 (medium)3000-3100 (strong)Stretch
Aliphatic C-H2850-2970 (strong)2850-2970 (strong)Stretch
Aromatic C=C1450-1600 (medium)1450-1600 (strong)Stretch
C-S600-700 (weak)600-700 (strong)Stretch

In-Situ Spectroscopic Investigations of this compound Remain a Developing Field

Extensive literature searches for in-situ spectroscopic studies focused specifically on the real-time kinetics and mechanistic investigations of this compound have not yielded specific research dedicated to this compound. While advanced analytical methodologies employing in-situ spectroscopic techniques are crucial for understanding reaction dynamics, the scientific community has yet to publish detailed applications of these methods to this compound.

General advancements in chemical research have demonstrated the power of in-situ spectroscopy for monitoring a variety of thiol-related reactions. Techniques such as Nuclear Magnetic Resonance (NMR) and Fluorine-19 NMR have been effectively used to observe reactive intermediates and elucidate reaction pathways for other thiol compounds in real-time. For instance, "in-situ" LED UV illumination NMR spectroscopy has been successfully applied to monitor thiol-ene coupling reactions, providing insights into photochemical kinetics. Similarly, ¹⁹F NMR has enabled the direct observation of intermediates in the oxidation reactions of specialized, sterically-hindered thiols.

These methodologies represent the state-of-the-art for studying complex chemical transformations. However, the application of such sophisticated techniques to probe the specific kinetic and mechanistic details of reactions involving this compound is not yet documented in publicly available research. Consequently, a detailed discussion, including data tables and specific research findings as requested, cannot be provided at this time. Future research may yet explore this specific area, which would then allow for a comprehensive analysis as outlined.

Applications and Research Frontiers in Thiol Chemistry with Structural Relevance to 1 4 2 Methylpropyl Phenyl Ethane 1 Thiol

Contributions to Polymer and Materials Science

The thiol functional group is a versatile tool in polymer and materials science, primarily due to its participation in highly efficient "click" reactions. The specific structure of 1-[4-(2-methylpropyl)phenyl]ethane-1-thiol, with its secondary and sterically hindered nature, can impart unique properties to the resulting polymers and materials.

Design and Synthesis of Thiol-Functionalized Poly(thioether)s and Other Polymers

Poly(thioether)s are a class of polymers known for their high refractive index, good thermal stability, and excellent optical transparency. The incorporation of the this compound moiety into poly(thioether) backbones can be achieved through several polymerization techniques, most notably thiol-ene and thiol-yne polymerizations. These radical-mediated reactions are characterized by their high efficiency, tolerance to a wide range of functional groups, and mild reaction conditions. rsc.orgrsc.org

The polymerization of multifunctional monomers derived from this compound with various 'ene' or 'yne' compounds can lead to the formation of linear, branched, or cross-linked poly(thioether)s. nih.govresearchgate.net The isobutylphenyl group would contribute to the polymer's hydrophobicity and could influence its solubility and thermal properties. Furthermore, the secondary nature of the thiol group, while potentially less reactive than a primary thiol due to steric hindrance, can still participate effectively in these click reactions, sometimes offering better control over the polymerization process. nih.gov Research has shown that even with steric hindrance, thiol-ene and thiol-yne reactions can proceed rapidly and overcome activation barriers. nih.gov

Beyond poly(thioether)s, this thiol can be used to functionalize other polymer backbones. For instance, it can be grafted onto polymers containing reactive groups like epoxides or halides, introducing the unique properties of the aryl alkyl thiol moiety. nih.gov

Table 1: Comparison of Polymerization Methods for Thiol-Functionalized Polymers

Polymerization MethodMonomersKey AdvantagesPotential Influence of this compound Structure
Thiol-ene Polymerization Multifunctional thiols and enesHigh efficiency, mild conditions, low shrinkageSteric hindrance may influence reaction kinetics; aryl group enhances refractive index
Thiol-yne Polymerization Multifunctional thiols and ynesHigher crosslink density, tunable propertiesCan create highly cross-linked networks with enhanced thermal stability
Thiol-epoxy Polymerization Multifunctional thiols and epoxidesForms β-hydroxy thioethers, good adhesionSecondary thiol reactivity needs to be considered for catalyst and reaction condition selection
Post-polymerization Modification Polymers with reactive sites and the thiolVersatile for functionalizing existing polymersAllows for precise incorporation of the thiol moiety onto various polymer scaffolds

Fabrication of Advanced Materials (e.g., coatings, composites, hydrogels) via Thiol-Based Click Chemistry

Thiol-based click chemistry is a powerful tool for the fabrication of advanced materials with tailored properties. The high efficiency and orthogonality of these reactions allow for the creation of well-defined networks under benign conditions, making them ideal for applications in coatings, composites, and hydrogels. nih.govrsc.org

Coatings: The this compound moiety can be incorporated into protective and functional coatings. Thiol-ene chemistry, often photoinitiated, provides a rapid and efficient method for curing, leading to highly cross-linked and durable films. bohrium.com The aromatic ring and isobutyl group would enhance the hydrophobicity and potentially the refractive index of the coating, making it suitable for optical applications.

Composites: In composite materials, thiols can act as coupling agents to improve the interface between fillers and the polymer matrix. The reactivity of the thiol group allows for covalent bonding to the filler surface (e.g., silica (B1680970) or carbon nanotubes functionalized with 'ene' groups), while the rest of the molecule can be integrated into the polymer matrix, leading to enhanced mechanical and thermal properties.

Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Thiol-ene click chemistry is widely used for the formation of biocompatible hydrogels for applications in tissue engineering and drug delivery. researchgate.netnih.gov While the hydrophobic nature of this compound might seem counterintuitive for hydrogel formation, its incorporation in controlled amounts could be used to tune the swelling behavior, mechanical properties, and drug release kinetics of the hydrogel. nih.gov The steric hindrance of the secondary thiol could also be exploited to control the cross-linking density and, consequently, the mesh size of the hydrogel network. nih.gov

Integration of Aryl Alkyl Thiol Moieties into Complex Organic Scaffolds

The unique structural features of this compound make it an interesting building block for the synthesis of complex organic molecules. Its secondary thiol group, attached to a chiral center and a substituted aromatic ring, offers opportunities for stereoselective transformations and the introduction of specific functionalities.

Multi-Component Reactions and Cascade Processes Involving Secondary Aryl Thiols

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. nih.govresearchgate.netnih.gov Thiols are excellent nucleophiles and have been successfully employed in various MCRs. The reactivity of a secondary aryl thiol like this compound can be harnessed in MCRs to construct diverse molecular scaffolds. For example, in a Passerini-type three-component reaction, the thiol could act as the nucleophile to generate functionalized (meth)acrylate monomers for subsequent polymerization. rsc.org

Cascade reactions, where a single transformation triggers a series of subsequent bond-forming events, are another elegant approach to building molecular complexity. organic-chemistry.orgnih.gov The thiol group can initiate cascade sequences through Michael additions or other nucleophilic attacks. A photoredox-catalyzed cascade cyclization of 1,6-enynes with thiols, for instance, allows for the rapid construction of sulfur-containing polycyclic derivatives. rsc.orgresearchgate.net The specific stereochemistry and electronic properties of this compound could influence the stereochemical outcome and efficiency of such cascade processes.

Table 2: Examples of Multi-Component and Cascade Reactions with Potential Relevance

Reaction TypeReactantsProduct TypePotential Role of this compound
Biginelli Reaction Aldehyde, β-ketoester, urea/thiourea (B124793)Dihydropyrimidinone/-thioneCan potentially be modified to incorporate the thiol as a nucleophile
Ugi Reaction Aldehyde/ketone, amine, isocyanide, carboxylic acidα-Acylamino amideThiol-containing starting materials could lead to functionalized peptide mimics
Thiol-Michael-Aldol Cascade 2-Mercaptobenzaldehyde, cinnamate (B1238496) esters2H-Thiochromene-3-carboxylatesThe thiol could participate in Michael addition to initiate the cascade
Photoredox-catalyzed [2+2+1] Cyclization 1,6-enynes, thiolsSulfur-containing polycyclesThe secondary aryl thiol could act as the sulfur source in the cyclization

Synthetic Strategies for Incorporating the this compound Moiety into Novel Molecular Architectures

The synthesis of molecules containing the this compound moiety can be achieved through various synthetic strategies. Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means to form C-S bonds. organic-chemistry.org For instance, aryl halides can be coupled with the thiol in the presence of a suitable catalyst (e.g., palladium, copper, or nickel) to form aryl sulfides. bohrium.comorganic-chemistry.orgresearchgate.net

Visible-light photoredox catalysis has also emerged as a mild and efficient method for C-S bond formation. nih.gov This approach can be used to couple the thiol with various partners under gentle conditions, tolerating a wide range of functional groups. Furthermore, expedient methods for the synthesis of alkyl and aryl thioethers using xanthates as thiol-free reagents have been developed, which could be adapted for the synthesis of derivatives of the target compound. mdpi.com

Development of Novel Catalytic Systems for Thiol-Based Transformations

The unique electronic and steric properties of this compound suggest its potential use in the development of novel catalytic systems. The thiol group can coordinate to metal centers, and the surrounding molecular framework can influence the catalytic activity and selectivity.

Transition-metal complexes bearing thiol-containing ligands are employed in a variety of catalytic transformations. The isobutylphenyl group could provide a specific steric and electronic environment around the metal center, potentially leading to catalysts with unique reactivity or selectivity. For example, phosphine-catalyzed enantioselective additions of aryl thiols to allenoates have been developed for the synthesis of chiral aryl alkyl sulfides. mit.edu A chiral ligand derived from this compound could be explored in similar asymmetric transformations.

Furthermore, organocatalysis, which utilizes small organic molecules as catalysts, is a rapidly growing field. Thiols and their derivatives can act as organocatalysts in various reactions. The specific structure of this compound could be advantageous in designing new organocatalysts for reactions such as Michael additions or aldol (B89426) reactions.

The development of catalysts for the synthesis of aryl thiols and their derivatives is also an active area of research. nih.govorganic-chemistry.org Understanding the reactivity of sterically hindered secondary aryl thiols like the one is crucial for designing efficient catalytic systems for their synthesis and subsequent transformations. researchgate.netresearchgate.net

Exploration of Supramolecular Assemblies and Self-Assembled Monolayers Featuring Thiol Interactions

The thiol group (–SH), a sulfur analog of the alcohol group, plays a significant role in the fields of materials science and biochemistry, largely due to its unique bonding capabilities. nih.govrsc.org Its interactions are foundational to the construction of complex, ordered molecular structures through both supramolecular assembly in the solid state and the formation of self-assembled monolayers (SAMs) on various substrates. The specific architecture of a thiol-containing molecule, such as this compound, dictates the nature and efficacy of these interactions, influencing the resulting structure and properties of the assembly. The interplay between the thiol headgroup, the molecular backbone, and terminal functional groups governs the formation of these highly organized systems.

Supramolecular assemblies are complex chemical systems held together by non-covalent intermolecular forces. taylorandfrancis.com In the context of thiol chemistry, these interactions, while sometimes weak, are directional and specific, enabling the formation of well-defined architectures. The thiol group can participate in several key interactions that are relevant to the structure of this compound.

Hydrogen Bonding: The thiol group is a weak hydrogen bond (HB) donor due to the relatively low electronegativity of sulfur compared to oxygen or nitrogen. nih.govrsc.org However, it can also act as a moderate hydrogen bond acceptor. Despite their weakness, these interactions are directional and play a role in the solid-state packing of molecules. nih.govrsc.org Recent studies using advanced crystallographic techniques have characterized these weak thiol hydrogen bonds, revealing interaction energies in the range of -3 to -15 kJ mol⁻¹ and specific geometries, with S–H⋯X angles typically between 146–164°. rsc.org

π–π Interactions: The presence of the phenyl group introduces the possibility of π–π stacking interactions. These occur when aromatic rings align parallel to each other, contributing to the ordering and stability of the supramolecular structure. The geometry of the stacking (e.g., face-to-face or offset) is influenced by the other substituents on the ring.

Metal-Thiolate Coordination: The deprotonated form of a thiol, the thiolate anion (R–S⁻), is a potent ligand for metal ions. wikipedia.org This interaction can lead to the formation of highly stable coordination polymers and networks, which are a class of supramolecular assemblies with applications in catalysis and materials science.

Table 1: Key Non-Covalent Interactions in Thiol-Containing Supramolecular Assemblies
Interaction TypeDescriptionTypical Energy RangeRelevance to this compound
Thiol Hydrogen BondingWeak, directional interaction where the S-H group acts as a donor or the sulfur atom as an acceptor. nih.govrsc.org3–15 kJ/mol rsc.orgContributes to the specific packing arrangement in the solid state.
Van der Waals ForcesNon-specific attractive forces between molecules, significant in close-packed structures. rsc.orgVariable, depends on surface areaStabilizes the assembly via interactions involving the isobutyl and phenyl groups.
π–π StackingAttractive interaction between aromatic rings.5–50 kJ/molPromotes ordered packing through interactions between phenyl groups.
Metal-Thiolate CoordinationStrong interaction between a deprotonated thiol (thiolate) and a metal center. wikipedia.org>150 kJ/molCan form robust coordination networks if metal ions are present.

Self-assembled monolayers (SAMs) represent a specific and highly studied class of supramolecular assembly where molecules spontaneously organize into a two-dimensional, ordered layer on a solid substrate. Thiol-based SAMs, particularly on gold surfaces, are a cornerstone of nanotechnology and surface science due to their ease of preparation and the stable, well-defined surfaces they create. rsc.org

The formation of a thiol SAM is driven by two primary forces:

Molecule-Substrate Interaction: A strong, semi-covalent bond forms between the sulfur atom of the thiol headgroup and the metal substrate. The sulfur-gold interaction is particularly robust, with a bond strength of approximately 45 kcal/mol (around 188 kJ/mol). This initial chemisorption is the primary driving force for assembly.

Intermolecular Interactions: Weaker van der Waals forces between the molecular backbones of adjacent thiol molecules provide a secondary driving force that promotes dense packing and ordering within the monolayer. rsc.org For simple alkanethiols, these interactions cause the alkyl chains to tilt at an angle (typically ~30° from the surface normal on gold) to maximize contact and minimize surface energy.

The specific molecular structure of the thiol adsorbate is critical in determining the final structure and properties of the SAM. In the case of this compound, its distinct structural components would lead to a unique monolayer architecture compared to commonly studied linear alkanethiols or simple arenethiols.

Thiol Headgroup: The ethanethiol (B150549) portion provides the sulfur atom that anchors the molecule to the substrate surface.

Aromatic Backbone: The phenyl group introduces rigidity and the potential for π–π interactions between adjacent molecules, which can influence the packing arrangement. Unlike the flexible chains of alkanethiols, aromatic SAMs often exhibit different packing motifs and orientations. acs.org

Bulky Tail Group: The 4-(2-methylpropyl) or isobutyl group is a branched, sterically demanding tail group. This bulkiness will likely prevent the formation of the classic, densely packed (√3 × √3)R30° structure seen with long-chain alkanethiols. The steric hindrance would necessitate a larger footprint per molecule on the surface, potentially leading to a lower packing density or a significantly different tilt angle to accommodate the bulky ends.

Table 2: Predicted Influence of Molecular Structure on SAM Formation
Thiol TypeKey Structural FeaturesDominant Intermolecular ForcesExpected SAM Structure
Linear Alkanethiol (e.g., Dodecanethiol)Long, flexible alkyl chainVan der WaalsHighly ordered, densely packed, tilted chains (~30° on Au).
Simple Arenethiol (e.g., Benzenethiol)Rigid aromatic ringVan der Waals, π–π stackingOrdered packing influenced by ring-ring interactions; different tilt and packing from alkanethiols. rsc.org
This compoundRigid aromatic ring, bulky/branched alkyl tail groupVan der Waals, π–π stacking, Steric HindranceOrdered structure influenced by both π–π stacking and significant steric repulsion from isobutyl groups, likely resulting in a less dense packing and a complex tilt angle.

Q & A

Q. What strategies ensure rigorous data presentation when reporting contradictory results in spectroscopic studies?

  • Methodological Answer :
  • Transparency : Include raw spectra and processing parameters (e.g., baseline correction methods).
  • Comparative Tables : Highlight conflicting peaks/shifts with annotations for possible artifacts (e.g., solvent interference).
  • Uncertainty Quantification : Report confidence intervals for integrated peak areas .

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